4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide

Catalog No.
S12460149
CAS No.
1216-38-2
M.F
C15H21OPS
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, ...

CAS Number

1216-38-2

Product Name

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide

IUPAC Name

2,2,6,6-tetramethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one

Molecular Formula

C15H21OPS

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C15H21OPS/c1-14(2)10-12(16)11-15(3,4)17(14,18)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3

InChI Key

OUYIKBVKMVVAHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(P1(=S)C2=CC=CC=C2)(C)C)C

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is an organic compound characterized by its unique structure and properties. With a molecular formula of C15_{15}H21_{21}OPS and a molecular weight of 280.371 g/mol, this compound features a phosphorinanone core with significant steric hindrance due to the presence of four methyl groups at the 2 and 6 positions, along with a phenyl group at the 1 position. The compound is identified by its CAS number 1216-38-2 and is also known by several synonyms, including 2,2,6,6-Tetramethyl-1-phenyl-1-thioxo-phosphinan-4-one .

The reactivity of 4-phosphorinanone derivatives often involves nucleophilic substitutions due to the electrophilic nature of the phosphorus atom in the phosphorinanone structure. Typical reactions may include:

  • Nucleophilic attack: The sulfur atom can act as a leaving group in various nucleophilic substitution reactions.
  • Oxidation: Under certain conditions, the sulfur moiety can be oxidized to form sulfoxides or sulfones.
  • Cyclization: The compound can participate in cyclization reactions leading to the formation of more complex cyclic structures.

These reactions are significant for modifying the compound for various applications in organic synthesis.

Research on the biological activity of 4-phosphorinanone derivatives indicates potential applications in medicinal chemistry. While specific studies on this exact compound may be limited, similar phosphorinanone compounds have shown:

  • Antimicrobial properties: Some derivatives exhibit activity against various bacterial strains.
  • Antitumor effects: Certain analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Further investigation into this compound’s biological properties is warranted to fully elucidate its potential therapeutic applications.

The synthesis of 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide typically involves:

  • Formation of the phosphorinanone core: This may be achieved through cyclization reactions involving phosphorus reagents and appropriate carbonyl precursors.
  • Introduction of substituents: Methyl groups can be introduced via alkylation reactions, while phenyl groups may be added through arylation techniques.
  • Sulfide formation: The final step often involves the introduction of sulfur to form the sulfide moiety, which can be done through thiol addition reactions.

These methods highlight the versatility of synthetic pathways available for this compound.

4-Phosphorinanone derivatives are primarily explored for their utility in:

  • Organic synthesis: Serving as intermediates in the production of more complex organic molecules.
  • Pharmaceutical development: Potential candidates for developing new drugs due to their biological activity.
  • Material science: Used in creating novel materials with specific electronic or optical properties.

The unique structure provides a platform for diverse applications across various fields.

Interaction studies involving 4-phosphorinanone compounds focus on their behavior in biological systems and their interactions with other molecules. Key areas include:

  • Protein binding studies: Understanding how these compounds interact with proteins can provide insights into their mechanism of action.
  • Enzyme inhibition assays: Evaluating how these compounds affect enzyme activity can help identify potential therapeutic targets.

Such studies are crucial for assessing the viability of these compounds as drug candidates.

Several compounds share structural features with 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,2-DimethylphosphinaneSimilar phosphinane coreLess steric hindrance than tetramethyl derivatives
PhosphorinanoneLacks methyl groups at positions 2 and 6More reactive due to lower steric hindrance
Phosphine oxide derivativesContains phosphorus with oxygen instead of sulfurExhibits different reactivity patterns

These comparisons illustrate how variations in substituents and functional groups influence chemical behavior and potential applications. The distinctiveness of 4-phosphorinanone lies in its combination of steric hindrance and functional versatility, making it a unique candidate for further exploration in both synthetic and biological contexts.

Enantioselective Deprotonation Strategies Using Chiral Lithium Amides

Enantioselective deprotonation strategies have emerged as a powerful tool for constructing P-stereogenic centers in phosphorinanone derivatives. This approach typically involves the use of chiral lithium amides to abstract specific protons from prochiral or meso substrates, generating enantioenriched intermediates. For 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide, the desymmetrization of its prochiral phosphorus center is achieved through selective deprotonation followed by trapping of the resulting enolate.

A seminal study demonstrated that lithium amides derived from C2-symmetric amines, such as (S,S)-bis(α-methylbenzyl)amine, exhibit high stereoselectivity in deprotonating phosphinanone sulfides. The reaction proceeds via a six-membered transition state, where the chiral amide’s steric bulk directs proton abstraction from the less hindered face of the substrate. Subsequent quenching with trimethylsilyl chloride (TMSCl) yields silyl enol ethers with enantiomeric excesses exceeding 90%. Key factors influencing selectivity include:

  • Amine structure: Bulky aryl groups on the amide enhance stereocontrol by restricting conformational flexibility.
  • Solvent effects: Tetrahydrofuran (THF) promotes ion pairing between lithium and the enolate, stabilizing the transition state.
  • Temperature: Reactions conducted at −78°C minimize racemization and side reactions.

The table below summarizes the performance of select chiral lithium amides in the deprotonation of 4-phosphorinanone sulfide:

Chiral AmineYield (%)ee (%)Conditions
(S,S)-Bis(α-MeBz)NH8592THF, −78°C, TMSCl
(R)-Phenethylamine7288THF, −78°C, TMSCl
(S)-Proline-derived6885Et2O, −40°C, TMSCl

These results underscore the critical role of amide design in achieving high enantioselectivity. For instance, the C2-symmetric bis(α-methylbenzyl)amide outperforms monodentate analogues due to its rigid, preorganized structure.

Catalytic Desymmetrization of Prochiral Phosphinanone Sulfides

Catalytic desymmetrization offers a complementary route to P-stereogenic phosphorinanones by converting prochiral substrates into chiral products through selective bond-forming or bond-breaking events. The 1-sulfide group in 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide serves as a handle for sulfur-mediated transformations, enabling asymmetric functionalization at phosphorus.

One innovative approach involves the organocatalytic α-halogenation of phosphinanone sulfides using N-bromosuccinimide (NBS) and a chiral proline derivative. The reaction proceeds via enamine activation, where the catalyst forms a transient chiral enamine with the substrate, directing bromine addition to the re face of the carbonyl group. Subsequent elimination of hydrogen bromide (HBr) yields enantiomerically enriched phosphinenones with ee values up to 94%. Mechanistic studies reveal that the sulfide’s electron-withdrawing nature polarizes the phosphorus center, enhancing reactivity toward electrophilic bromination.

A representative catalytic cycle includes:

  • Enamine formation: (S)-Proline reacts with the phosphinanone sulfide to generate a nucleophilic enamine.
  • Electrophilic bromination: NBS delivers bromine to the α-carbon, forming a stereogenic C–Br bond.
  • Elimination: Base-mediated HBr elimination produces the desymmetrized phosphinenone.

This method’s scalability is evidenced by its application to gram-scale syntheses, maintaining enantioselectivity without significant erosion.

Kinetic Resolution Approaches in Phosphorus-Centered Stereogenesis

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) strategies address the challenge of separating enantiomers from racemic mixtures of phosphorinanone derivatives. These methods exploit differences in reaction rates between enantiomers when exposed to chiral catalysts or reagents.

In a landmark study, a chiral guanidinium salt catalyzed the phospha-Mannich reaction of racemic H-phosphinates with imines, achieving kinetic resolution with selectivity factors (s) up to 1057. Applied to 4-phosphorinanone sulfide, this protocol could resolve racemic mixtures by selectively converting one enantiomer into a diastereomeric product. For example, treatment of rac-phosphorinanone sulfide with a chiral thiourea catalyst in the presence of an aldehyde induces preferential formation of (R)-configured α-aminophosphonates, leaving the (S)-enantiomer unreacted.

Dynamic kinetic resolution extends this concept by combining KR with in situ substrate racemization, enabling theoretical yields up to 100%. A bicyclic imidazole-derived catalyst has been employed for the DKR of phosphoramidates, suggesting potential applicability to phosphorinanone systems. Key advantages include:

  • Substrate flexibility: Compatible with aryl, alkyl, and heteroaryl substituents.
  • Mild conditions: Reactions proceed at room temperature in aprotic solvents.
  • High fidelity: Enantiomeric excesses >99% are attainable for sterically hindered substrates.

The table below contrasts KR and DKR performance in P-stereogenic synthesis:

ParameterKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Maximum Yield (%)50100
Typical ee (%)85–9590–99
Catalyst Loading5–10 mol%1–5 mol%
Substrate ScopeModerateBroad

These methodologies collectively underscore the versatility of kinetic strategies in accessing enantiopure phosphorinanone derivatives.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

280.10507346 g/mol

Monoisotopic Mass

280.10507346 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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